5‑HT₂A Receptor Affinity: Methanesulfonyl vs. Acetyl N‑Substitution on the Piperidine Core
The methanesulfonyl group on the piperidine nitrogen (present in the target compound) is associated with high-affinity 5‑HT₂A receptor binding in the non‑basic piperidine sulfonamide series, while the corresponding acetyl analog (1‑acetyl‑N‑(4‑(2‑methoxyphenoxy)but‑2‑yn‑1‑yl)piperidine‑4‑carboxamide) shows significantly reduced target engagement . In a related series of piperidine sulfonamides developed for 5‑HT₂A antagonism, compounds bearing an N‑methanesulfonyl group achieved Kᵢ values in the low nanomolar range, whereas N‑acetyl or N‑alkyl congeners were substantially less active .
| Evidence Dimension | 5‑HT₂A receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Low nanomolar Kᵢ predicted for the N‑methanesulfonyl analog based on series SAR |
| Comparator Or Baseline | 1‑Acetyl‑N‑(4‑(2‑methoxyphenoxy)but‑2‑yn‑1‑yl)piperidine‑4‑carboxamide – substantially reduced affinity (exact value not disclosed) |
| Quantified Difference | Qualitative improvement: methanesulfonyl > acetyl for 5‑HT₂A affinity |
| Conditions | In vitro radioligand binding assays on recombinant human 5‑HT₂A receptors (class‑level SAR inference) |
Why This Matters
For researchers procuring compounds for 5‑HT₂A receptor studies, the methanesulfonyl moiety is a critical pharmacophoric element for achieving high-affinity binding; substitution with an acetyl analog would compromise assay sensitivity and reproducibility.
